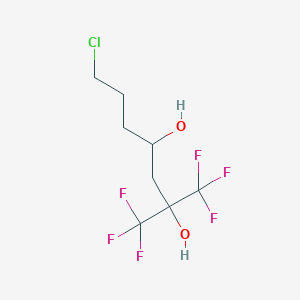
7-Chloro-1,1,1-trifluoro-2-(trifluoromethyl)heptane-2,4-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Chloro-1,1,1-trifluoro-2-(trifluoromethyl)heptane-2,4-diol (CTF) is a synthetic compound that has gained significant attention in scientific research due to its unique properties. CTF is a fluorinated analog of cholesterol and has been found to have a wide range of biochemical and physiological effects.
Mécanisme D'action
7-Chloro-1,1,1-trifluoro-2-(trifluoromethyl)heptane-2,4-diol has been found to interact with cell membranes in a similar way to cholesterol. It has been shown to increase membrane fluidity and modulate the function of membrane proteins. 7-Chloro-1,1,1-trifluoro-2-(trifluoromethyl)heptane-2,4-diol has also been found to inhibit the formation of amyloid plaques in Alzheimer's disease by binding to beta-amyloid peptides.
Effets Biochimiques Et Physiologiques
7-Chloro-1,1,1-trifluoro-2-(trifluoromethyl)heptane-2,4-diol has been found to have a wide range of biochemical and physiological effects. It has been shown to modulate the function of ion channels and transporters, which can have implications for neuronal signaling and synaptic transmission. 7-Chloro-1,1,1-trifluoro-2-(trifluoromethyl)heptane-2,4-diol has also been found to inhibit the formation of amyloid plaques in Alzheimer's disease, which could have therapeutic implications for the treatment of this disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 7-Chloro-1,1,1-trifluoro-2-(trifluoromethyl)heptane-2,4-diol in lab experiments is its similarity to cholesterol. This allows researchers to study the effects of cholesterol on cell membranes without the confounding effects of other cholesterol analogs. One limitation of using 7-Chloro-1,1,1-trifluoro-2-(trifluoromethyl)heptane-2,4-diol is its limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research on 7-Chloro-1,1,1-trifluoro-2-(trifluoromethyl)heptane-2,4-diol. One direction is to further explore its effects on ion channels and transporters, which could have implications for the treatment of neurological disorders. Another direction is to study the effects of 7-Chloro-1,1,1-trifluoro-2-(trifluoromethyl)heptane-2,4-diol on other membrane proteins and lipid rafts. Additionally, further research is needed to determine the therapeutic potential of 7-Chloro-1,1,1-trifluoro-2-(trifluoromethyl)heptane-2,4-diol for the treatment of Alzheimer's disease.
Méthodes De Synthèse
7-Chloro-1,1,1-trifluoro-2-(trifluoromethyl)heptane-2,4-diol can be synthesized using a three-step process. The first step involves the reaction of 2,3,3-trichloro-1,1,1-trifluoropropene with trifluoromethyl lithium to yield 2,3,3-trichloro-1,1,1-trifluoropropanol. The second step involves the reaction of 2,3,3-trichloro-1,1,1-trifluoropropanol with lithium aluminum hydride to yield 2,3,3-trichloro-1,1,1-trifluoropropane. The final step involves the reaction of 2,3,3-trichloro-1,1,1-trifluoropropane with sodium hydroxide to yield 7-Chloro-1,1,1-trifluoro-2-(trifluoromethyl)heptane-2,4-diol.
Applications De Recherche Scientifique
7-Chloro-1,1,1-trifluoro-2-(trifluoromethyl)heptane-2,4-diol has been found to have a wide range of scientific research applications. It has been used as a tool to study the structure and function of cell membranes. 7-Chloro-1,1,1-trifluoro-2-(trifluoromethyl)heptane-2,4-diol has also been used to study the role of cholesterol in the formation of amyloid plaques in Alzheimer's disease. Additionally, 7-Chloro-1,1,1-trifluoro-2-(trifluoromethyl)heptane-2,4-diol has been used to study the effects of cholesterol on the function of ion channels and transporters.
Propriétés
Numéro CAS |
101913-68-2 |
|---|---|
Nom du produit |
7-Chloro-1,1,1-trifluoro-2-(trifluoromethyl)heptane-2,4-diol |
Formule moléculaire |
C8H11ClF6O2 |
Poids moléculaire |
288.61 g/mol |
Nom IUPAC |
7-chloro-1,1,1-trifluoro-2-(trifluoromethyl)heptane-2,4-diol |
InChI |
InChI=1S/C8H11ClF6O2/c9-3-1-2-5(16)4-6(17,7(10,11)12)8(13,14)15/h5,16-17H,1-4H2 |
Clé InChI |
PJCDWTGBDBTSLG-UHFFFAOYSA-N |
SMILES |
C(CC(CC(C(F)(F)F)(C(F)(F)F)O)O)CCl |
SMILES canonique |
C(CC(CC(C(F)(F)F)(C(F)(F)F)O)O)CCl |
Synonymes |
7-Chloro-1,1,1-trifluoro-2-(trifluoromethyl)-2,4-heptanediol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[3-(2-Hydroxypropan-2-yl)-1-adamantyl]propan-2-ol](/img/structure/B8582.png)
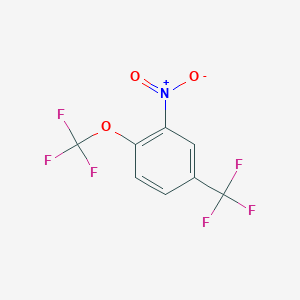
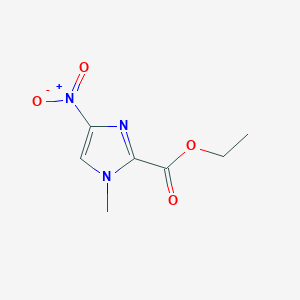
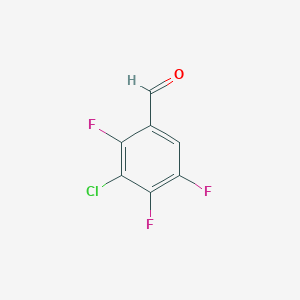
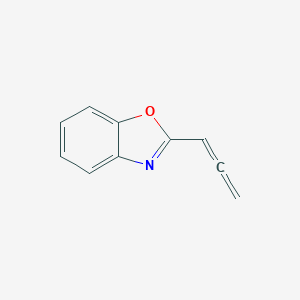
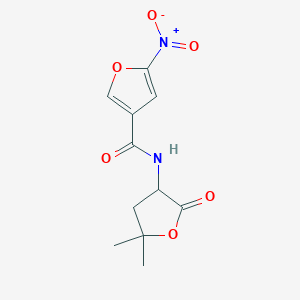
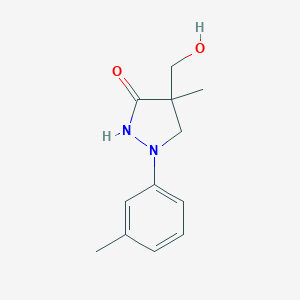
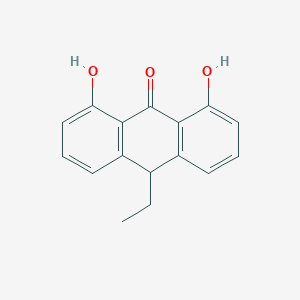
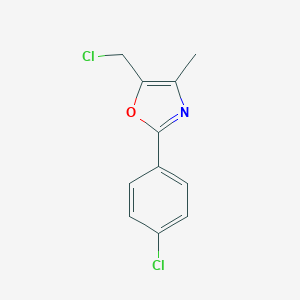
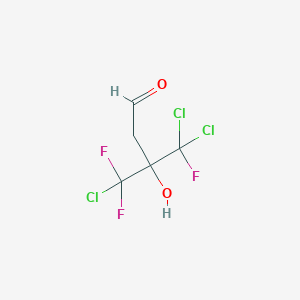
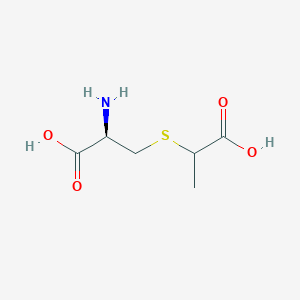
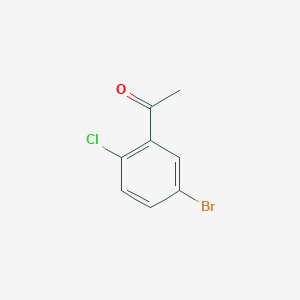
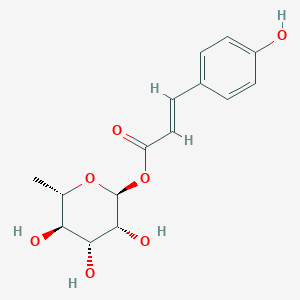
![5,6-Dimethyl-2,3-dihydrofuro[2,3-b]pyridine](/img/structure/B8614.png)